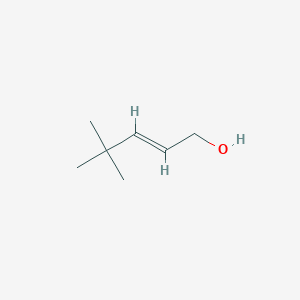
(E)-4,4-dimethylpent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylpent-2-en-1-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol with a double bond located at the second carbon atom and two methyl groups attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylpent-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutyne with acrolein in the presence of a catalyst. This reaction typically requires low temperatures and careful handling of reagents to avoid side reactions and ensure high yield .
Industrial Production Methods
In industrial settings, the production of 4,4-dimethylpent-2-en-1-ol often involves a multistep process that includes the use of organometallic reagents such as n-butyllithium and vinylmagnesium bromide. These reagents facilitate the addition of functional groups to the starting materials, resulting in the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 4,4-Dimethylpent-2-en-1-one (a ketone) or 4,4-dimethylpent-2-enal (an aldehyde).
Reduction: 4,4-Dimethylpentan-2-ol (a saturated alcohol).
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4,4-Dimethylpent-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4,4-dimethylpent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of carbonyl compounds. The double bond in the molecule can also participate in various addition reactions, further modifying the compound’s structure and properties .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpent-2-yn-1-ol: Similar in structure but with a triple bond instead of a double bond.
4,4-Dimethylpent-1-en-3-ol: Similar in structure but with the hydroxyl group at a different position.
2,2-Dimethylpent-4-en-1-ol: Similar in structure but with the methyl groups at different positions .
Uniqueness
4,4-Dimethylpent-2-en-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both a double bond and a hydroxyl group in close proximity allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(E)-4,4-dimethylpent-2-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-7(2,3)5-4-6-8/h4-5,8H,6H2,1-3H3/b5-4+ |
InChI Key |
CENIKOVZZYSSJM-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)/C=C/CO |
Canonical SMILES |
CC(C)(C)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















